7-methyl-1H-indazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

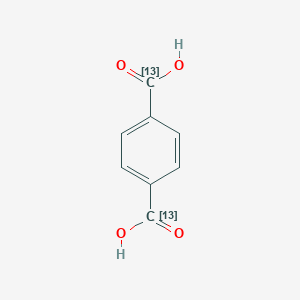

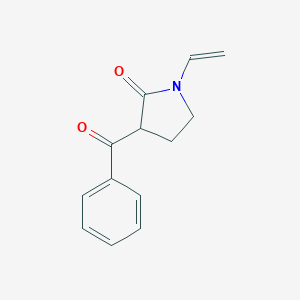

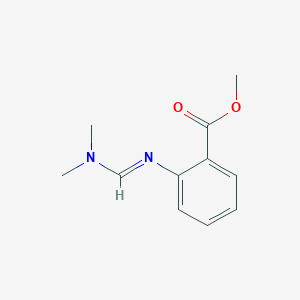

7-methyl-1H-indazol-3-ol is a derivative of indazole . Indazole is a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring . Indazole derivatives have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles, including 7-methyl-1H-indazol-3-ol, has been explored through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 7-methyl-1H-indazol-3-ol is C8H8N2O . The structure includes a benzene ring fused to a pyrazole ring, with a methyl group attached to the 7th carbon and a hydroxyl group attached to the 3rd carbon .Chemical Reactions Analysis

Indazole derivatives, including 7-methyl-1H-indazol-3-ol, can undergo various chemical reactions . For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agents

Indazole derivatives have been found to possess high anti-inflammatory activity . For example, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory models . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Agents

Indazole compounds have demonstrated antimicrobial properties . This suggests that “7-methyl-1H-indazol-3-ol” could be explored for its potential use in combating various microbial infections.

Anticancer Agents

Indazole derivatives have shown promise in the field of oncology . For instance, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have exhibited in vitro antineoplastic activity against clinically isolated human cancer cell lines . This indicates that “7-methyl-1H-indazol-3-ol” could potentially be used in cancer research and treatment.

Antihypertensive Agents

Indazole compounds have been found to possess antihypertensive properties . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of hypertension.

Hypoglycemic Agents

Indazole derivatives have demonstrated hypoglycemic activities . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of diabetes.

Antiprotozoal Agents

Indazole compounds have shown antiprotozoal properties . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of diseases caused by protozoan parasites.

Wirkmechanismus

Target of Action

These include enzymes like cyclo-oxygenase-2 (COX-2) and various receptors involved in inflammatory responses . The specific role of these targets depends on the context of the disease or condition being treated.

Mode of Action

Indazole derivatives have been reported to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . This suggests that 7-methyl-1H-indazol-3-ol may interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

For instance, they have been found to inhibit the production of inflammatory mediators in OA cartilage, suggesting an impact on inflammation and pain pathways

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it’s plausible that 7-methyl-1H-indazol-3-ol may have similar effects.

Eigenschaften

IUPAC Name |

7-methyl-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOVTXHCNDSIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625235 |

Source

|

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indazol-3-ol | |

CAS RN |

120277-21-6 |

Source

|

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)

![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)